Fragment-Based Drug Design: MW Advantage
N-(4-fluorobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine (MW 243.24 g/mol) is significantly lighter than its 3-methyl analog (N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine, MW 257.27 g/mol) and 3-ethyl analog (MW 271.29 g/mol) . This lower molecular weight provides a better starting point for fragment-based drug design and leaves more room for additional functional groups before exceeding Lipinski's Rule of 5 thresholds. The unsubstituted 3-position also offers a synthetic handle for late-stage diversification, a feature absent in the 3-alkyl analogs.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 243.24 g/mol |
| Comparator Or Baseline | 3-methyl analog: 257.27 g/mol; 3-ethyl analog: 271.29 g/mol |
| Quantified Difference | ΔMW = -14.03 g/mol vs 3-methyl analog; -28.05 g/mol vs 3-ethyl analog |
| Conditions | Computed from molecular formula (C12H10FN5 vs C13H12FN5 vs C14H14FN5) |
Why This Matters
Lower MW provides a superior starting point for fragment-based lead generation, allowing greater synthetic flexibility without exceeding drug-likeness thresholds.
